Normethandrone

Beschreibung

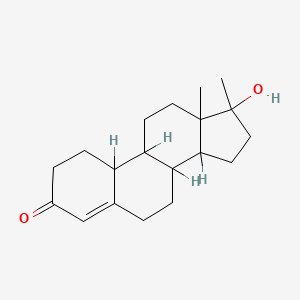

Structure

3D Structure

Eigenschaften

CAS-Nummer |

514-61-4 |

|---|---|

Molekularformel |

C19H28O2 |

Molekulargewicht |

288.4 g/mol |

IUPAC-Name |

(10R,13S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,14-17,21H,3-10H2,1-2H3/t14-,15?,16?,17?,18-,19-/m0/s1 |

InChI-Schlüssel |

ZXSWTMLNIIZPET-PZKNQLILSA-N |

SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34 |

Isomerische SMILES |

C[C@]12CCC3[C@H]4CCC(=O)C=C4CCC3C1CC[C@]2(C)O |

Kanonische SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34 |

Aussehen |

Solid powder |

Andere CAS-Nummern |

514-61-4 |

Piktogramme |

Acute Toxic; Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

17-alpha-methyl-19-nortestosterone methylestrenolone methylnortestosterone methyloestrenolone normethandrolone |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Normethandrone from Nandrolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for converting nandrolone (19-nortestosterone) into normethandrone (17α-methyl-19-nortestosterone). The synthesis is a two-step process involving the oxidation of the 17β-hydroxyl group of nandrolone, followed by the stereoselective methylation of the resulting 17-keto group. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthesis Pathway Overview

The conversion of nandrolone to normethandrone proceeds through an intermediate, 19-norandrostenedione. The overall transformation can be summarized as follows:

-

Step 1: Oxidation of Nandrolone. The secondary alcohol at the C17 position of nandrolone is oxidized to a ketone, yielding 19-norandrostenedione. The Oppenauer oxidation is a well-suited method for this transformation, offering mild conditions and high selectivity for secondary alcohols.

-

Step 2: 17α-Methylation of 19-Norandrostenedione. The 17-keto group of 19-norandrostenedione is then methylated using a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr). This reaction introduces a methyl group at the C17 position, predominantly from the less hindered α-face, to produce the desired 17α-methyl-17β-hydroxy configuration of normethandrone.

digraph "Normethandrone_Synthesis_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

Nandrolone [label="Nandrolone"];

Intermediate [label="19-Norandrostenedione"];

Normethandrone [label="Normethandrone"];

Nandrolone -> Intermediate [label="Oppenauer Oxidation", fontcolor="#34A853"];

Intermediate -> Normethandrone [label="Grignard Reaction\n(CH3MgBr)", fontcolor="#EA4335"];

}

Mechanism of Action of Normethandrone on Progesterone Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Normethandrone and the Progesterone Receptor

Normethandrone, also known as methylestrenolone or methylnortestosterone, is a synthetic steroid that functions as a progestin, meaning it is an agonist of the progesterone receptor.[1][2] The progesterone receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[3] Upon binding to its ligand, the PR undergoes a conformational change, translocates to the nucleus, and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] The physiological effects of progestins are widespread, impacting the female reproductive system, the central nervous system, and other tissues.[5][6]

Ligand Binding and Receptor Activation

The initial and critical step in normethandrone's mechanism of action is its binding to the ligand-binding domain (LBD) of the progesterone receptor. While specific binding affinity values (Kᵢ or IC₅₀) for normethandrone are not extensively documented in the available literature, it is characterized as having high progestogenic activity.[2] For comparison, other synthetic progestins like norethindrone have been studied more extensively.

Table 1: Comparative Progestational Activity (Qualitative)

| Compound | Progestational Activity | Notes |

| Normethandrone | High | Characterized by its potent effects on the endometrium.[2] |

| Norethindrone | Potent | A widely studied synthetic progestin.[5][6] |

| Progesterone | Endogenous Ligand | The natural hormone to which synthetic progestins are compared. |

Genomic Signaling Pathway

The classical or genomic signaling pathway of progesterone receptor activation by an agonist like normethandrone involves a series of well-defined steps:

-

Ligand Binding: Normethandrone, being lipophilic, diffuses across the cell membrane and binds to the progesterone receptor located in the cytoplasm or nucleus.[3]

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the PR, leading to the dissociation of heat shock proteins (HSPs) and the formation of receptor dimers (homodimers or heterodimers with other nuclear receptors).[3]

-

Nuclear Translocation: The ligand-receptor complex translocates into the nucleus.[7]

-

DNA Binding: The complex binds to PREs on the DNA.[4]

-

Transcriptional Regulation: The bound complex recruits co-activators or co-repressors, leading to the modulation of target gene transcription.[3]

Figure 1. Normethandrone Genomic Signaling Pathway.

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects. These actions are mediated by a subpopulation of PR located at the cell membrane or in the cytoplasm.[8] This pathway involves the rapid activation of intracellular signaling cascades, such as the Src/MAPK pathway, without direct gene transcription by the receptor.[8]

References

- 1. Normethandrone - Wikipedia [en.wikipedia.org]

- 2. Normethandrone - Wikiwand [wikiwand.com]

- 3. MOLECULAR MECHANISMS INVOLVED IN PROGESTERONE RECEPTOR REGULATION OF UTERINE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Regulation of Progesterone Receptor-Mediated Transcription by CDK2 and DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Normethandrone Binding Affinity for Androgen and Estrogen Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Normethandrone, a synthetic progestin and anabolic-androgenic steroid, exhibits a distinct binding profile for nuclear hormone receptors. This guide provides a comprehensive analysis of its binding affinity for the androgen receptor (AR) and estrogen receptors (ERα and ERβ), complete with quantitative data, detailed experimental methodologies, and an exploration of the resultant signaling pathways. Normethandrone demonstrates a high affinity for the androgen receptor, acting as a potent agonist. Conversely, its direct binding affinity for the estrogen receptor is negligible. The observed estrogenic effects of normethandrone are primarily attributed to its metabolic conversion to the estrogenic compound methylestradiol. Understanding these specific interactions is crucial for the development of targeted therapeutic agents and for elucidating the full pharmacological profile of normethandrone.

Data Presentation: Quantitative Binding Affinity

The binding affinity of normethandrone to androgen and estrogen receptors has been quantified using relative binding affinity (RBA) studies. These assays compare the ability of a test compound to displace a radiolabeled standard ligand from the receptor to the displacement by an unlabeled standard.

| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Reference Ligand (100%) |

| Normethandrone | Androgen Receptor (AR) | 125-150[1] | Testosterone |

| Normethandrone | Estrogen Receptor (ER) | <1[1] | Estradiol |

Experimental Protocols: Receptor Binding Assays

The determination of normethandrone's binding affinity for androgen and estrogen receptors is typically achieved through competitive radioligand binding assays. Below are detailed methodologies representative of those used in the field.

Androgen Receptor (AR) Competitive Binding Assay

This protocol outlines the steps to determine the relative binding affinity of a test compound for the androgen receptor.

1. Reagents and Materials:

-

AR Source: Cytosol from rat ventral prostate or recombinant human AR.

-

Radioligand: [3H]-Testosterone or [3H]-Mibolerone (R1881), a synthetic androgen.

-

Reference Standard: Unlabeled testosterone or dihydrotestosterone (DHT).

-

Test Compound: Normethandrone.

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors.

-

Separation Method: Hydroxylapatite, dextran-coated charcoal, or filter membranes to separate bound from free radioligand.

-

Scintillation Cocktail and Counter.

2. Experimental Workflow:

Estrogen Receptor (ER) Competitive Binding Assay

This protocol details the methodology for assessing the binding affinity of a compound to the estrogen receptor.

1. Reagents and Materials:

-

ER Source: Uterine cytosol from ovariectomized rats or recombinant human ERα or ERβ.

-

Radioligand: [3H]-Estradiol.

-

Reference Standard: Unlabeled estradiol.

-

Test Compound: Normethandrone.

-

Assay Buffer: Tris-HCl buffer with protease inhibitors.

-

Separation Method: Dextran-coated charcoal or hydroxylapatite.

-

Scintillation Cocktail and Counter.

2. Experimental Workflow:

Signaling Pathways

The interaction of normethandrone with androgen and estrogen receptors initiates distinct signaling cascades, which can be broadly categorized into genomic and non-genomic pathways.

Androgen Receptor Signaling

As a potent agonist of the androgen receptor, normethandrone's binding initiates a conformational change in the receptor, leading to its translocation to the nucleus and the subsequent regulation of target gene expression.

Estrogen Receptor Signaling (Indirect)

Normethandrone's estrogenic effects are primarily indirect, resulting from its metabolism into methylestradiol by the enzyme aromatase.[1] Methylestradiol then acts as an agonist for the estrogen receptor.

Potential Non-Genomic Signaling

In addition to the classical genomic pathways, steroid hormones can elicit rapid, non-genomic effects. These actions are initiated by receptors located at the cell membrane or within the cytoplasm and involve the activation of various kinase cascades. While specific non-genomic actions of normethandrone have not been extensively detailed in the available literature, it is plausible that, as a steroid hormone, it may also engage in such rapid signaling. Potential non-genomic pathways for androgens can involve the activation of Src kinase and the MAPK/ERK cascade.[2]

Conclusion

Normethandrone exhibits a strong and selective binding affinity for the androgen receptor, functioning as a potent agonist that activates genomic signaling pathways to elicit its androgenic and anabolic effects. Its interaction with the estrogen receptor is, by contrast, minimal. The observed estrogenic activity of normethandrone is an indirect consequence of its metabolic conversion to methylestradiol. This detailed understanding of normethandrone's receptor binding profile and subsequent signaling mechanisms is fundamental for the rational design of new therapeutic agents with improved selectivity and for a comprehensive assessment of its physiological and pharmacological effects. Further research into potential non-genomic actions of normethandrone could provide a more complete picture of its complex biological activities.

References

In Silico Modeling of Normethandrone Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Normethandrone, a synthetic progestin and anabolic-androgenic steroid, exerts its biological effects primarily through interaction with the Progesterone Receptor (PR) and the Androgen Receptor (AR). Understanding the molecular intricacies of these interactions is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of novel steroid-based therapeutics. This technical guide provides a comprehensive overview of the in silico methodologies employed to model the interaction of Normethandrone with its primary receptor targets. It details experimental protocols for molecular docking and molecular dynamics simulations, presents available quantitative binding data, and visualizes the associated signaling pathways.

Introduction

Normethandrone, also known as methylestrenolone or methylnortestosterone, is a synthetic steroid that acts as an agonist for both the Progesterone Receptor (PR) and the Androgen Receptor (AR)[1]. Its dual activity makes it a subject of interest in various therapeutic areas. In silico modeling offers a powerful and cost-effective approach to investigate the binding modes, affinities, and dynamic behavior of Normethandrone within the ligand-binding pockets of these nuclear receptors. This guide outlines the key computational techniques and provides a framework for conducting such studies.

Normethandrone Receptor Targets and Binding Affinity

Normethandrone's primary pharmacological effects are mediated through its binding to and activation of the Progesterone and Androgen receptors. It also exhibits some minor estrogenic activity[1].

Quantitative Binding Affinity Data

| Compound | Receptor | Binding Affinity Metric | Value (nM) | Reference |

| Norethindrone | Progesterone Receptor (PR) | Kᵢ | ~1-10 | [2] |

| Norethindrone | Androgen Receptor (AR) | Kᵢ | ~55 | [3] |

| Norethindrone | Estrogen Receptor (ER) | Relative Binding Affinity | Very Low | [4][5] |

Note: The binding affinity values can vary depending on the experimental conditions and assay type. The provided values are approximations based on available literature.

In Silico Modeling Experimental Protocols

This section details the methodologies for performing molecular docking and molecular dynamics simulations to study the interaction of Normethandrone with its target receptors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

3.1.1. Protocol for Molecular Docking of Normethandrone with Progesterone and Androgen Receptors

-

Receptor Preparation:

-

Obtain the crystal structures of the human Progesterone Receptor (PR) ligand-binding domain (LBD) complexed with an agonist (e.g., PDB ID: 1SQN, complexed with Norethindrone) and the human Androgen Receptor (AR) LBD complexed with an agonist (e.g., PDB ID: 1I37, complexed with Dihydrotestosterone).

-

Remove water molecules and any co-crystallized ligands from the PDB files.

-

Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges) to the receptor atoms using software like AutoDockTools or Chimera.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB structure.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Normethandrone from a chemical database like PubChem (CID: 5284597)[6].

-

Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Perform the docking using a program such as AutoDock Vina.

-

Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.

-

Generate a set of possible binding poses (e.g., 10-20).

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Normethandrone and the receptor residues using software like PyMOL or VMD.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the interaction.

3.2.1. Protocol for MD Simulation of Normethandrone-Receptor Complex using GROMACS

-

System Preparation:

-

Use the best-ranked docked pose of the Normethandrone-receptor complex from the molecular docking study as the starting structure.

-

Choose a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).

-

Place the complex in a periodic box of appropriate size and solvate it with a water model (e.g., TIP3P).

-

Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization:

-

Perform energy minimization of the system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

Perform a two-phase equilibration process:

-

NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the protein-ligand complex restrained. This allows the solvent to equilibrate around the complex.

-

NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure the correct density. The restraints on the complex can be gradually released during this phase.

-

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to observe the dynamics of the system.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to understand the stability of the complex, the nature of the interactions, and the conformational changes in both the ligand and the receptor.

-

Calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.

-

Signaling Pathways and Experimental Workflows

The binding of Normethandrone to PR and AR initiates a cascade of molecular events that ultimately leads to changes in gene expression.

Normethandrone-Induced Progesterone Receptor Signaling Pathway

Caption: Normethandrone activates the PR signaling cascade.

Normethandrone-Activated Androgen Receptor Signaling Pathway

Caption: Normethandrone activates the AR signaling cascade.

In Silico Experimental Workflow

Caption: Workflow for in silico modeling of Normethandrone.

Conclusion

In silico modeling provides a robust framework for investigating the molecular interactions between Normethandrone and its primary receptor targets, the Progesterone and Androgen Receptors. The methodologies outlined in this guide, from molecular docking to molecular dynamics simulations, enable a detailed exploration of binding energetics, conformational dynamics, and the structural basis of agonism. While the lack of specific quantitative binding data for Normethandrone necessitates the use of proxies like Norethindrone, the computational approaches described herein offer valuable insights that can significantly contribute to our understanding of this dual-agonist steroid and aid in the rational design of future hormonal therapies. Experimental validation of the in silico findings remains a critical step to confirm the predicted interactions and their functional consequences.

References

- 1. Normethandrone - Wikipedia [en.wikipedia.org]

- 2. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Norethisterone - Wikipedia [en.wikipedia.org]

- 6. Methylnortestosterone | C19H28O2 | CID 5284597 - PubChem [pubchem.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetics and Metabolism of Normethandrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Normethandrone, also known as methylestrenolone or 17α-methyl-19-nortestosterone, is a synthetic progestin and anabolic-androgenic steroid (AAS) with limited clinical use in modern medicine. Despite its established pharmacodynamic profile, a comprehensive, publicly available dataset on its in vivo pharmacokinetics and metabolism in humans is notably scarce. This technical guide synthesizes the available information, delineates predicted metabolic pathways based on its chemical structure and related compounds, and presents standardized experimental protocols that can be employed for its comprehensive study. Due to the lack of specific quantitative data for Normethandrone, this guide utilizes data from the structurally similar progestin, Norethindrone (Norethisterone), as a surrogate to illustrate pharmacokinetic principles and data presentation. This document is intended to serve as a foundational resource for researchers initiating studies on the absorption, distribution, metabolism, and excretion (ADME) of Normethandrone.

Introduction

Normethandrone is a 17α-alkylated derivative of nandrolone. Its biological effects as a progestin and an anabolic agent are well-documented.[1] However, a thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for a complete characterization of its biological activity, potential drug-drug interactions, and toxicological profile. The in vivo disposition of a steroid is governed by its absorption, distribution, metabolism, and excretion (ADME) properties, which collectively determine the onset, intensity, and duration of its pharmacological effects.

This guide will cover the predicted metabolic pathways of Normethandrone, provide a framework for its pharmacokinetic analysis, and detail the experimental methodologies required for such investigations.

Predicted Metabolic Pathways of Normethandrone

The metabolism of Normethandrone has not been extensively studied in vivo. However, based on its chemical structure and the known metabolic pathways of similar steroids, two primary metabolic routes are predicted: aromatization and 5α-reduction.[1]

-

Aromatization: Similar to other androgens, Normethandrone can be metabolized by the enzyme aromatase (cytochrome P450 19A1) to form the corresponding estrogenic compound, methylestradiol.[1] This conversion is a critical consideration, as it contributes to the estrogenic activity profile of the parent compound.

-

5α-Reduction: The enzyme 5α-reductase is expected to act on Normethandrone to produce 5α-dihydronormethandrone.[1] This metabolic step is significant as the 5α-reduced metabolite may exhibit a different binding affinity for the androgen receptor compared to the parent compound.[1]

Further metabolism likely involves hydroxylation and conjugation (glucuronidation and sulfation) to facilitate excretion, which are common pathways for steroid metabolism.

Pharmacokinetics

As of this review, specific in vivo pharmacokinetic parameters for Normethandrone are not available in published literature. To provide a relevant framework, the following tables present illustrative data based on studies of the structurally related progestin, Norethindrone. These tables are intended to exemplify the type of data that would be collected in a pharmacokinetic study of Normethandrone.

Illustrative Pharmacokinetic Parameters (Based on Norethindrone Data)

| Parameter | Symbol | Value (Units) | Description |

| Time to Maximum Concentration | Tmax | ~1-2 hours | Time to reach peak plasma concentration after oral administration. |

| Maximum Concentration | Cmax | Dose-dependent | Peak plasma concentration achieved. |

| Area Under the Curve | AUC | Dose-dependent | Total drug exposure over time. |

| Elimination Half-Life | t½ | ~5-12 hours | Time for plasma concentration to decrease by half. |

| Apparent Volume of Distribution | Vd/F | ~2-4 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Oral Bioavailability | F | ~64% | The fraction of the administered dose that reaches systemic circulation. |

| Metabolic Clearance Rate | MCR | Variable | The volume of plasma cleared of the drug per unit time. |

Note: These values are for Norethindrone and are for illustrative purposes only. Actual values for Normethandrone may differ significantly.

Illustrative Tissue Distribution (Based on Norethindrone Data in Rats)

| Tissue | Binding Percentage | Notes |

| Liver | >95% | Primary site of metabolism. |

| Gastrointestinal Tract | >90% | Significant binding. |

| Uterus | >90% | Target tissue. |

| Adipose Tissue | >90% | Potential for sequestration due to lipophilicity. |

Note: Data is based on studies of Norethindrone in rats and is for illustrative purposes.[2]

Experimental Protocols

The following sections describe generalized experimental protocols for the in vivo study of Normethandrone pharmacokinetics and metabolism, based on established methodologies for steroid compounds.

In Vivo Pharmacokinetic Study in an Animal Model

This protocol outlines a typical pharmacokinetic study in a suitable animal model, such as rabbits or non-human primates.

Methodology:

-

Animal Model: Adult female rabbits have been shown to be a suitable model for studying the pharmacokinetics of Norethindrone and could be considered for Normethandrone.[3]

-

Drug Administration: A single dose of Normethandrone is administered, typically via oral gavage for bioavailability studies or intravenous injection for clearance and volume of distribution determination. The use of radiolabeled compounds (e.g., ³H- or ¹⁴C-Normethandrone) is highly advantageous for tracking all metabolites.

-

Sample Collection:

-

Blood: Serial blood samples are collected from a cannulated artery or vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C.

-

Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72 hours) to determine excretion routes and mass balance.

-

-

Sample Analysis:

-

Extraction: Normethandrone and its metabolites are extracted from plasma, urine (often after enzymatic hydrolysis to cleave conjugates), and homogenized feces using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Quantification: Concentrations of the parent drug and its key metabolites are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

-

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis software.

In Vitro Metabolism Study using Human Liver Microsomes

This protocol is designed to identify the metabolic pathways and the enzymes involved in the metabolism of Normethandrone.

Methodology:

-

Incubation: Normethandrone is incubated with pooled human liver microsomes in the presence of an NADPH-generating system. Control incubations without the NADPH-generating system are run in parallel.

-

Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Metabolite Identification: The samples are analyzed by high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

Enzyme Phenotyping: To identify the specific cytochrome P450 enzymes involved, incubations can be performed with specific recombinant human CYP enzymes or with selective chemical inhibitors.

Conclusion

The in vivo pharmacokinetics and metabolism of Normethandrone remain an area with a significant knowledge gap. Based on its chemical structure, the primary metabolic pathways are predicted to be aromatization to methylestradiol and 5α-reduction to 5α-dihydronormethandrone, followed by further metabolism and conjugation. While specific quantitative data for Normethandrone is lacking, established experimental protocols, particularly those utilized for the structurally similar compound Norethindrone, provide a clear roadmap for future research. Comprehensive studies employing these methodologies are essential to fully characterize the ADME profile of Normethandrone, which will, in turn, provide a more complete understanding of its pharmacological and toxicological properties. This guide serves as a foundational resource for researchers aiming to bridge this gap in the scientific literature.

References

- 1. Normethandrone - Wikipedia [en.wikipedia.org]

- 2. A physiological pharmacokinetic model for norethindrone. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 3. The rabbit as an animal model to study pharmacokinetics of norethindrone in women - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying Novel Metabolites of Normethandrone Using Mass Spectrometry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Normethandrone, a synthetic progestin and anabolic steroid, has been utilized in combination with estrogens for therapeutic purposes. However, a comprehensive understanding of its metabolic fate remains largely unexplored. This technical guide provides a detailed framework for the identification and quantification of novel metabolites of Normethandrone using advanced mass spectrometry techniques. We present detailed experimental protocols for in vitro and in vivo metabolism studies, sample preparation, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Furthermore, this guide outlines a systematic approach for structural elucidation of potential metabolites and presents hypothetical quantitative data to serve as a template for researchers. The methodologies and workflows detailed herein are designed to empower researchers to thoroughly characterize the biotransformation of Normethandrone, a critical step in understanding its pharmacological and toxicological profile.

Introduction

Normethandrone (17α-methyl-19-nortestosterone) is a synthetic steroid with both progestogenic and anabolic activities. While its primary pharmacological effects are known, a detailed map of its metabolic pathways is not well-documented in publicly available literature. The study of drug metabolism is a cornerstone of drug discovery and development, providing crucial insights into a compound's efficacy, safety, and potential for drug-drug interactions. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for the sensitive and specific detection and identification of drug metabolites.[1][2]

This guide will provide researchers with the necessary tools and methodologies to investigate the biotransformation of Normethandrone. We will cover:

-

Predicted Metabolic Pathways: Based on the structure of Normethandrone and the known metabolism of similar steroids like norethindrone and nandrolone.[3]

-

In Vitro Metabolism Models: Utilizing human liver microsomes to identify Phase I and Phase II metabolites.

-

In Vivo Metabolism Models: Using rodent models to understand the metabolic profile in a whole organism.

-

Mass Spectrometry Analysis: Detailed parameters for the detection and structural elucidation of metabolites.

-

Data Analysis and Quantification: A workflow for processing mass spectrometry data to identify and quantify novel metabolites.

Predicted Metabolic Pathways of Normethandrone

The chemical structure of Normethandrone suggests several potential sites for metabolic modification. Based on the metabolism of structurally related steroids, the primary biotransformations are expected to involve Phase I (functionalization) and Phase II (conjugation) reactions.[3]

Phase I Reactions:

-

Reduction: The α,β-unsaturated ketone in the A-ring is a likely target for reduction by 5α- and 5β-reductases, leading to the formation of dihydro- and tetrahydro-metabolites. 5α-dihydronormethandrone is a probable metabolite.

-

Hydroxylation: The steroid nucleus can undergo hydroxylation at various positions, catalyzed by cytochrome P450 (CYP) enzymes.

-

Aromatization: The A-ring may be aromatized by the enzyme aromatase to form methylestradiol.

Phase II Reactions:

-

Glucuronidation: Hydroxyl groups introduced during Phase I metabolism, as well as the existing hydroxyl group at C17, are susceptible to conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Sulfotransferases (SULTs) can catalyze the conjugation of sulfate groups to hydroxyl functionalities.

The following diagram illustrates the predicted metabolic pathways of Normethandrone.

Caption: Predicted Metabolic Pathways of Normethandrone.

Experimental Protocols

This section provides detailed protocols for conducting in vitro and in vivo metabolism studies to identify and characterize Normethandrone metabolites.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to identify Phase I and potential Phase II metabolites of Normethandrone.

Materials:

-

Normethandrone

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

UDP-glucuronic acid (UDPGA)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled steroid)

-

96-well plates

-

Incubator/shaker

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of Normethandrone in DMSO (e.g., 10 mM).

-

In a 96-well plate, prepare the incubation mixtures containing:

-

Potassium phosphate buffer (pH 7.4)

-

Pooled HLM (final concentration 0.5 mg/mL)

-

Normethandrone (final concentration 1 µM)

-

For Phase II, add UDPGA (final concentration 2 mM) and PAPS (final concentration 0.1 mM).

-

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.

-

Incubation: Incubate the plate at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination of Reaction: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard to each aliquot.

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the terminated reaction mixtures at 4°C for 15 minutes at 14,000 rpm to precipitate proteins.

-

Transfer the supernatant to a new 96-well plate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

-

Caption: In Vitro Metabolism Experimental Workflow.

In Vivo Metabolism in a Rodent Model (Rat)

This protocol outlines a basic procedure for an in vivo study to identify metabolites in plasma and urine. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Normethandrone formulation for oral or intravenous administration

-

Metabolic cages for urine and feces collection

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Solvents for extraction (e.g., methanol, acetonitrile, ethyl acetate)

-

Internal Standard

Procedure:

-

Dosing: Administer Normethandrone to the rats at a predetermined dose via the chosen route (e.g., oral gavage).

-

Sample Collection:

-

Urine: House the rats in metabolic cages and collect urine at specified intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Plasma: Collect blood samples from a suitable vessel (e.g., tail vein) at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours). Centrifuge the blood to obtain plasma.

-

-

Sample Preparation:

-

Urine:

-

Thaw urine samples and centrifuge to remove particulates.

-

To detect conjugated metabolites, an enzymatic hydrolysis step (using β-glucuronidase/arylsulfatase) can be included.

-

Perform Solid-Phase Extraction (SPE) to concentrate and clean up the samples.

-

-

Plasma:

-

Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

-

Centrifuge and collect the supernatant.

-

-

-

Final Processing: Evaporate the solvent from the processed urine and plasma samples and reconstitute in a suitable solvent for LC-MS/MS analysis.

Mass Spectrometry Analysis and Data Processing

LC-MS/MS Instrumentation and Conditions

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is recommended for the identification of novel metabolites.[4]

Table 1: Illustrative LC-MS/MS Parameters for Normethandrone Metabolite Analysis

| Parameter | Setting |

| LC System | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Scan Mode | Full Scan MS and Data-Dependent MS/MS (dd-MS2) |

| Mass Range | m/z 100-1000 |

| Resolution | > 30,000 FWHM |

| Collision Energy | Stepped collision energy (e.g., 10, 20, 40 eV) |

Data Processing Workflow for Metabolite Identification

The following diagram outlines a typical workflow for processing the acquired LC-MS/MS data to identify potential metabolites.

Caption: Data Processing Workflow for Metabolite Identification.

Data Presentation: Summarizing Quantitative Findings

In Vitro Metabolic Stability of Normethandrone

Metabolic stability assays in HLM provide key parameters such as half-life (t½) and intrinsic clearance (CLint).

Table 2: Hypothetical In Vitro Metabolic Stability of Normethandrone in Human Liver Microsomes

| Parameter | Value |

| Incubation Time (min) | % Parent Remaining |

| 0 | 100 |

| 15 | 85 |

| 30 | 70 |

| 60 | 50 |

| 120 | 25 |

| Calculated Parameters | |

| Half-life (t½, min) | 60 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 11.6 |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for Normethandrone.

Enzyme Kinetics of Metabolite Formation

For major metabolites identified, determining the Michaelis-Menten constants (Km and Vmax) provides insights into the efficiency of the enzymatic reactions.

Table 3: Hypothetical Enzyme Kinetics for the Formation of 5α-Dihydronormethandrone in HLM

| Substrate Concentration (µM) | Velocity (pmol/min/mg protein) |

| 0.5 | 10 |

| 1 | 18 |

| 2 | 30 |

| 5 | 50 |

| 10 | 65 |

| 20 | 75 |

| Calculated Parameters | |

| Km (µM) | 2.5 |

| Vmax (pmol/min/mg protein) | 80 |

| CLint (Vmax/Km, µL/min/mg protein) | 32 |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for Normethandrone.

Quantitative Analysis of Metabolites in In Vivo Samples

Following an in vivo study, the concentrations of Normethandrone and its major metabolites in plasma and the amounts excreted in urine should be quantified.

Table 4: Hypothetical Concentrations of Normethandrone and its Metabolites in Rat Plasma 2 Hours Post-Oral Dose

| Analyte | Concentration (ng/mL) |

| Normethandrone | 50 |

| 5α-Dihydronormethandrone | 15 |

| 5α-Dihydronormethandrone Glucuronide | 25 |

| Hydroxylated Metabolite 1 | 5 |

| Hydroxylated Metabolite 1 Glucuronide | 10 |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for Normethandrone.

Conclusion

The identification and characterization of drug metabolites are indispensable components of modern drug development. This technical guide provides a comprehensive and actionable framework for researchers to investigate the metabolism of Normethandrone using state-of-the-art mass spectrometry techniques. By following the detailed experimental protocols and data analysis workflows presented, scientists can generate high-quality data to elucidate the biotransformation pathways of Normethandrone. The provided templates for quantitative data presentation will aid in the systematic organization and interpretation of these findings. A thorough understanding of Normethandrone's metabolism will ultimately contribute to a more complete pharmacological and toxicological profile, ensuring its safe and effective therapeutic use.

References

- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Normethandrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Normethandrone (17α-methyl-19-nortestosterone) is a synthetic steroid that exhibits a complex pharmacological profile, acting as a potent progestin with significant anabolic and androgenic activity. As a derivative of nandrolone (19-nortestosterone), its structure has been modified to enhance its oral bioavailability and modulate its hormonal effects. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Normethandrone, focusing on its interaction with androgen and progesterone receptors, its in vivo biological activity, and the experimental methodologies used for its characterization.

Core Structure and Key Modifications

Normethandrone's chemical structure is pivotal to its activity. It is formally known as 17α-methylestr-4-en-17β-ol-3-one. The key structural features and their impact on activity are outlined below.

Table 1: Structural Modifications of the 19-Nortestosterone Scaffold and their Effects on Normethandrone's Activity.

| Structural Modification | Functional Group | Impact on Activity | Reference |

| Removal of C19-Methyl Group | N/A (compared to testosterone) | Increases anabolic to androgenic ratio. Confers progestogenic activity. Decreases aromatization to estrogens. | [1] |

| 17α-Methylation | -CH₃ | Confers oral bioavailability by sterically hindering first-pass metabolism in the liver. Can increase progestogenic activity in 19-nortestosterone derivatives. | [2] |

| 17β-Hydroxyl Group | -OH | Essential for binding to both androgen and progesterone receptors. | [2] |

| 4-en-3-one System | Conjugated enone in A-ring | Crucial for receptor binding and agonist activity. | [2] |

Receptor Binding Affinity and In Vitro Activity

Normethandrone's biological effects are primarily mediated through its binding to and activation of the androgen receptor (AR) and the progesterone receptor (PR).

Androgen Receptor (AR)

Normethandrone is an agonist of the androgen receptor. The 17α-methyl group, while enhancing oral activity, influences its binding affinity.

Progesterone Receptor (PR)

Normethandrone is also a potent agonist of the progesterone receptor, a characteristic enhanced by the removal of the C19-methyl group from the testosterone backbone.

Table 2: Receptor Binding Affinity and In Vitro Potency of Normethandrone and Related Steroids.

| Compound | Receptor | Binding Affinity (Relative to Reference) | Potency | Reference |

| Normethandrone | Androgen Receptor (AR) | Data not available in precise Ki or IC50 values. | Potent androgenic activity. | [2] |

| Progesterone Receptor (PR) | High affinity. | High progestogenic activity. | [3] | |

| Norethisterone | Progesterone Receptor (PR) | High affinity. | Potent progestin. | [4] |

| Testosterone | Androgen Receptor (AR) | High affinity (Reference). | Potent androgen. | [5] |

| Progesterone | Progesterone Receptor (PR) | High affinity (Reference). | Potent progestin. | [6] |

In Vivo Anabolic and Androgenic Activity

The anabolic and androgenic effects of Normethandrone have been evaluated in vivo using animal models, most notably the Hershberger assay. This assay assesses the anabolic activity by measuring the weight of the levator ani muscle and the androgenic activity by measuring the weight of the ventral prostate and seminal vesicles in castrated rats.

Table 3: In Vivo Anabolic and Androgenic Potency of Normethandrone.

| Compound | Anabolic Activity | Androgenic Activity | Anabolic/Androgenic Ratio | Reference |

| Normethandrone | Potent | Potent | Favorable | [1] |

| 17α-Methyltestosterone | Potent | Potent | ~1 | [7] |

| Nandrolone | Potent | Moderate | High | [1] |

Experimental Protocols

Competitive Radioligand Binding Assay for Androgen Receptor

This protocol outlines a standard method for determining the binding affinity of a test compound like Normethandrone to the androgen receptor.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for the androgen receptor.

Materials:

-

Receptor Source: Cytosol from rat ventral prostate or recombinant human androgen receptor.

-

Radioligand: [³H]-R1881 (Methyltrienolone), a high-affinity synthetic androgen.

-

Test Compound: Normethandrone, dissolved in a suitable solvent (e.g., DMSO).

-

Reference Compound: Dihydrotestosterone (DHT) or unlabeled R1881.

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors.

-

Scintillation Cocktail and Counter.

Procedure:

-

Preparation of Receptor: Homogenize rat ventral prostate tissue in ice-cold assay buffer. Centrifuge to pellet cellular debris and collect the supernatant (cytosol) containing the AR.

-

Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-R1881 and varying concentrations of the test compound (Normethandrone) or reference compound to the receptor preparation.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]

Hershberger Bioassay in Rats

This in vivo assay is the gold standard for assessing the androgenic and anabolic activity of a compound.

Objective: To evaluate the androgenic and anabolic potential of a test substance by measuring the weight changes of androgen-dependent tissues in castrated male rats.

Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain).

Procedure:

-

Animal Preparation: Castrate male rats at approximately 42 days of age. Allow a post-operative recovery period of 7-10 days.

-

Dosing: Administer the test compound (Normethandrone) daily for 10 consecutive days via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group treated with a reference androgen (e.g., testosterone propionate).

-

Necropsy: Euthanize the animals approximately 24 hours after the final dose.

-

Tissue Collection: Carefully dissect and weigh the following androgen-dependent tissues:

-

Androgenic tissues: Ventral prostate, seminal vesicles (with coagulating glands), and glans penis.

-

Anabolic tissue: Levator ani-bulbocavernosus muscle complex.

-

Accessory tissues: Cowper's glands.

-

-

Data Analysis: Compare the mean tissue weights of the treated groups to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while increases in the weights of the ventral prostate and seminal vesicles indicate androgenic activity.[10][11][12][13]

Signaling Pathways and Experimental Workflow

Androgen and Progesterone Receptor Signaling

Normethandrone, as an agonist for both the androgen and progesterone receptors, initiates a cascade of molecular events upon binding. The generalized signaling pathways are depicted below.

Experimental Workflow for SAR Studies

The systematic evaluation of Normethandrone's structure-activity relationship involves a multi-step process from synthesis to in vivo testing.

Conclusion

The structure-activity relationship of Normethandrone is a clear illustration of how targeted chemical modifications of a steroid scaffold can result in a compound with a distinct and potent pharmacological profile. The removal of the C19-methyl group and the addition of a 17α-methyl group to the nandrolone backbone are the primary determinants of its high oral progestogenic and anabolic/androgenic activities. Further research to elucidate the precise quantitative binding affinities and in vivo dose-responses will provide a more complete understanding of its therapeutic potential and risks. The experimental protocols and workflows described herein provide a robust framework for the continued investigation of Normethandrone and other synthetic steroids.

References

- 1. Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. OECD validation of the rodent Hershberger assay using three reference chemicals; 17alpha-methyltestosterone, procymidone, and p,p'-DDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Endocrine Disruptor: A Technical Guide to the Biological Effects of Normethandrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Normethandrone, also known as methylestrenolone or methylnortestosterone, is a synthetic progestin and a derivative of 19-nortestosterone.[1] It has been used in combination with estrogens for the treatment of amenorrhea and menopausal symptoms.[1] From a pharmacological standpoint, Normethandrone is a multifaceted compound exhibiting significant interactions with several key endocrine pathways. Its biological effects are not limited to its progestogenic activity; it also possesses notable androgenic, anabolic, and to some extent, estrogenic properties.[1] This technical guide provides an in-depth analysis of the biological effects of Normethandrone on endocrine pathways, summarizing quantitative data, detailing experimental protocols, and visualizing the key signaling mechanisms.

Core Biological Activities of Normethandrone

Normethandrone's primary mechanism of action involves its binding to and activation of various steroid hormone receptors, leading to a cascade of downstream cellular responses. Its activity profile is complex, with agonistic effects on the progesterone receptor (PR) and the androgen receptor (AR), as well as indirect estrogenic effects.[1]

Progestogenic Activity

Normethandrone is a potent progestin, acting as an agonist of the progesterone receptor.[1] Its progestogenic effects are crucial for its therapeutic applications, including the regulation of the menstrual cycle and endometrial transformation.[1]

Androgenic and Anabolic Activity

As a synthetic androgen/anabolic steroid (AAS), Normethandrone is an agonist of the androgen receptor.[1] This interaction is responsible for its anabolic effects, such as increased nitrogen retention, and its androgenic side effects, which can include symptoms of masculinization.[1]

Estrogenic Activity

Normethandrone can exert estrogenic effects through its aromatization to the estrogenic metabolite, methylestradiol.[1] This contributes to its overall hormonal profile and can influence its therapeutic efficacy and side-effect profile.

Quantitative Analysis of Receptor Binding and Potency

The interaction of Normethandrone with steroid hormone receptors has been quantified through various in vitro and in vivo assays. The following tables summarize the available quantitative data on its receptor binding affinities and biological potency.

Table 1: Relative Binding Affinity (RBA) of Normethandrone and its Metabolite

| Compound | Progesterone Receptor (PR) (%) | Androgen Receptor (AR) (%) | Estrogen Receptor (ER) (%) | Glucocorticoid Receptor (GR) (%) | Mineralocorticoid Receptor (MR) (%) |

| Normethandrone | 75-125 | 125-150 | <1 | 1-5 | <1 |

| 5α-Dihydronormethandrone | 15-25 | 50-75 | Data not available | <1 | Data not available |

Reference Ligands (100%): Progesterone for PR, Testosterone for AR, Estradiol for ER, Dexamethasone for GR, and Aldosterone for MR.

Table 2: In Vivo Potency of Normethandrone

| Activity | Assay | Potency Relative to Reference Compound |

| Progestogenic | Sublingual administration in women | At least 150 times the potency of sublingual progesterone |

| Progestogenic | Sublingual administration in women | 50 times the potency of sublingual ethisterone |

| Progestogenic | Sublingual vs. Injected | 10 times the potency of injected progesterone |

| Anabolic | Nitrogen retention in humans | Effective at 30 mg/day |

Key Endocrine Signaling Pathways

The biological effects of Normethandrone are mediated through its interaction with the progesterone, androgen, and estrogen signaling pathways.

Progesterone Receptor Signaling Pathway

Upon entering the cell, Normethandrone binds to the progesterone receptor (PR) in the cytoplasm, which is associated with heat shock proteins (HSPs). This binding induces a conformational change in the PR, leading to the dissociation of HSPs. The activated PR-Normethandrone complex then translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on the DNA. This interaction recruits co-activator proteins and initiates the transcription of target genes, leading to progestogenic effects.

Androgen Receptor Signaling Pathway

Similar to its action on the PR, Normethandrone binds to the androgen receptor (AR) in the cytoplasm, causing the dissociation of HSPs. The activated AR-Normethandrone complex translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This leads to the transcription of androgen-responsive genes, resulting in both anabolic and androgenic effects.

Estrogen Receptor Signaling Pathway (via Aromatization)

Normethandrone can be converted to methylestradiol by the enzyme aromatase. Methylestradiol then acts as an agonist for the estrogen receptor (ER). It binds to the ER in the cytoplasm, leading to HSP dissociation, nuclear translocation, dimerization, and binding to estrogen response elements (EREs) on the DNA, ultimately resulting in the transcription of estrogen-responsive genes.

Experimental Protocols for Assessing Biological Activity

The endocrine-modulating properties of Normethandrone are determined using a battery of standardized in vitro and in vivo assays.

In Vitro Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

Protocol Outline:

-

Preparation of Receptor Source: A tissue or cell lysate rich in the target receptor (e.g., prostate for AR, uterine tissue for PR and ER) is prepared.

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-testosterone for AR) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (Normethandrone).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by vacuum filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki).

References

Normethandrone's Role in Steroid Hormone Signaling Cascades: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Normethandrone, also known as methylestrenolone or 17α-methyl-19-nortestosterone, is a synthetic steroid that exhibits a complex pharmacological profile, interacting with multiple steroid hormone signaling pathways.[1][2] As a derivative of nandrolone (19-nortestosterone), it is classified as both a progestin and an androgen/anabolic steroid (AAS).[1][2] This dual activity stems from its ability to act as an agonist at both the progesterone receptor (PR) and the androgen receptor (AR).[1][2] Furthermore, normethandrone can be aromatized to the estrogenic metabolite methylestradiol, thereby also influencing estrogen receptor (ER) signaling.[1] This guide provides a comprehensive technical overview of normethandrone's mechanism of action, its interaction with steroid hormone receptors, the downstream signaling cascades it modulates, and the experimental methodologies used to characterize these interactions.

Core Mechanism of Action

Normethandrone exerts its biological effects by binding to and activating intracellular steroid hormone receptors. As a lipophilic molecule, it diffuses across the cell membrane and binds to its cognate receptors—primarily the AR and PR—located in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and subsequent translocation into the nucleus. Within the nucleus, the normethandrone-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]

Interaction with Steroid Hormone Receptors and Quantitative Data

Normethandrone's pharmacological effects are dictated by its binding affinity and functional activity at various steroid hormone receptors.

Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding affinity of normethandrone and its metabolite to steroid hormone receptors. The data is presented as relative binding affinity (RBA) compared to the natural ligands for each receptor.

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |

| Normethandrone | 75–125% | 125–150% | <1% | 1–5% | <1% |

| 5α-Dihydronormethandrone | 15–25% | 50–75% | Data not available | <1% | Data not available |

| Reference ligands (100%): Progesterone for PR, Testosterone for AR, Estradiol for ER, Dexamethasone for GR, and Aldosterone for MR.[1] |

Functional Activity

Normethandrone demonstrates high progestogenic activity.[1] Via sublingual administration, it is reported to be at least 150 times more potent than sublingual progesterone.[1] Its oral potency for endometrial transformation is comparable to that of norethisterone.[1] In addition to its progestogenic effects, normethandrone possesses significant anabolic and androgenic activity.[1] Its anabolic potency is noted to be greater than that of nandrolone.[1]

Steroid Hormone Signaling Cascades Modulated by Normethandrone

Normethandrone's engagement with AR and PR initiates complex signaling cascades that ultimately alter cellular function through the regulation of gene expression.

Androgen Receptor (AR) Signaling Pathway

Upon binding to normethandrone, the AR translocates to the nucleus and binds to Androgen Response Elements (AREs) on the DNA. This interaction recruits co-activator or co-repressor proteins, leading to the transcription of androgen-responsive genes. These genes are involved in a variety of physiological processes, including the development of male secondary sexual characteristics and anabolic effects on muscle and bone.[5]

Normethandrone-Activated Androgen Receptor Signaling Pathway

Progesterone Receptor (PR) Signaling Pathway

Similarly, normethandrone's binding to the PR leads to its activation, dimerization, and nuclear translocation. The activated PR dimer then binds to Progesterone Response Elements (PREs) in the regulatory regions of target genes. This modulates the transcription of genes involved in the menstrual cycle, pregnancy, and other reproductive functions.[6]

Normethandrone-Activated Progesterone Receptor Signaling

Estrogen Receptor (ER) Signaling and Metabolism

Normethandrone itself has very low affinity for the estrogen receptor.[1] However, it can be metabolized by the enzyme aromatase into methylestradiol, an estrogenic compound.[1] Methylestradiol can then bind to and activate estrogen receptors, leading to the transcription of estrogen-responsive genes. This metabolic conversion is a key aspect of normethandrone's overall pharmacological profile.

References

- 1. Normethandrone - Wikipedia [en.wikipedia.org]

- 2. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steroid hormones regulate gene expression posttranscriptionally by altering the stabilities of messenger RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Androgen-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

The Discovery and Synthesis of Normethandrone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Normethandrone, a synthetic progestin and anabolic-androgenic steroid, has been a subject of interest since its development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activities of Normethandrone and its derivatives. It details the common synthetic pathways, including the pivotal Birch reduction and subsequent alkylation, and explores the structure-activity relationships that govern their progestogenic and androgenic potential. This document summarizes key quantitative data on the biological activity and physicochemical properties of these compounds and provides detailed experimental protocols for their synthesis and evaluation. Furthermore, it visualizes the intricate signaling pathways through which these steroids exert their effects.

Introduction

Normethandrone, also known as 17α-methyl-19-nortestosterone, is a synthetic steroid that exhibits both progestogenic and androgenic/anabolic properties.[1] As a derivative of 19-nortestosterone (nandrolone), it belongs to the class of estranes, which are characterized by the absence of a methyl group at the C-19 position. This structural modification significantly influences its biological activity profile compared to testosterone. Normethandrone has been investigated for various therapeutic applications, and its derivatives continue to be an area of active research in the quest for more selective and potent hormonal agents.

This guide aims to provide a comprehensive technical resource for researchers and professionals involved in the discovery and development of Normethandrone derivatives. It will cover the historical context of its discovery, delve into the chemical synthesis methodologies, present structured data on its biological and physicochemical properties, and illustrate its mechanism of action through signaling pathway diagrams.

Discovery and Development

The development of Normethandrone is rooted in the broader effort to synthesize modified steroid hormones with improved therapeutic profiles. Following the discovery and synthesis of testosterone in the 1930s, research focused on creating analogues with enhanced anabolic effects and reduced androgenicity, or with potent progestational activity for applications in contraception and hormonal therapies. The removal of the C-19 methyl group from the testosterone scaffold to yield 19-nortestosterone was a significant breakthrough, leading to compounds with a more favorable anabolic-to-androgenic ratio. Normethandrone emerged from the subsequent exploration of 17α-alkylated derivatives of 19-nortestosterone, a modification known to enhance oral bioavailability.

Synthesis of Normethandrone and Its Derivatives

The synthesis of Normethandrone and its derivatives typically starts from an estrogen derivative, such as estradiol 3-methyl ether. The core of the synthesis involves the transformation of the aromatic A-ring of the estrogen into the α,β-unsaturated ketone system characteristic of testosterone and its analogues.

General Synthetic Pathway

A common synthetic route is initiated by the Birch reduction of an estradiol derivative, followed by hydrolysis and alkylation at the C-17 position.

Caption: General synthetic pathway for Normethandrone.

Key Experimental Protocols

Protocol 1: Synthesis of 19-Nor-Δ4-androstene-3,17-dione (VI) from Estradiol 3-Methyl Ether

-

Materials: Estradiol 3-methyl ether, methanol, 4 N hydrochloric acid, glacial acetic acid, chromium trioxide, 70% acetic acid, ethyl acetate, ether, acetone-hexane.

-

Procedure:

-

A solution of estradiol 3-methyl ether (7.4 g) in methanol (400 cc) is refluxed for one hour with 4 N hydrochloric acid (150 cc).

-

Water is added, and the crude 19-nortestosterone (V) is extracted with ethyl acetate. The organic layer is washed, dried, and evaporated.

-

The resulting oil is dissolved in glacial acetic acid (100 cc) and treated with a solution of chromium trioxide (2.7 g) in 70% acetic acid (50 cc) at 20°C with stirring.

-

After 1.5 hours, methanol is added, and the mixture is evaporated to dryness in vacuo.

-

The residue is extracted with ether, washed with water until neutral, dried, and evaporated.

-

The semi-solid product (7.0 g) is chromatographed on unwashed alumina.

-

Recrystallization of the ether eluates from acetone-hexane furnishes 19-nor-Δ4-androstene-3,17-dione (VI) (3.2 g, 45% overall yield) with a melting point of 165-168°C.

-

Protocol 2: Synthesis of 17α-Substituted-19-nortestosterone Derivatives via Mitsunobu Reaction [2]

This protocol describes a general method for inverting the stereochemistry at C-17 of 19-nortestosterone and introducing various substituents, which can be adapted for the synthesis of derivatives.

-

Materials: 19-nortestosterone (1), triphenylphosphine (Ph3P), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), a suitable carboxylic acid or alkyl halide, and an appropriate solvent (e.g., toluene).

-

General Procedure for Esterification (Inversion of Stereochemistry):

-

To a solution of 19-nortestosterone (1) in toluene, add triphenylphosphine and the desired carboxylic acid (e.g., 2,4- or 3,5-dinitrobenzoic acid).

-

Cool the mixture and add diethyl azodicarboxylate dropwise.

-

Allow the reaction to proceed at a specified temperature (e.g., 80°C) until completion, monitored by TLC.

-

The resulting 17α-ester can be isolated and purified by chromatography.

-

Subsequent hydrolysis of the ester (e.g., with NaOCH3 in methanol) yields the 17α-hydroxy derivative (the epimer of 19-nortestosterone).

-

Quantitative Data

The biological activity and physicochemical properties of Normethandrone and its derivatives are crucial for understanding their structure-activity relationships and for the design of new compounds.

Biological Activity Data

The following table summarizes the receptor binding affinities of selected 19-nortestosterone derivatives for the androgen receptor (AR) and progesterone receptor (PR).

| Compound | Androgen Receptor (AR) Relative Binding Affinity (%) | Progesterone Receptor (PR) Relative Binding Affinity (%) | Reference |

| 5α-Dihydrotestosterone (DHT) | 100 | - | [3] |

| R5020 (Promegestone) | - | 100 | [3] |

| (17α,20Z)-Iodovinyl-19-nortestosterone (IVNT) | - | 92 | [3] |

| 7α-Me-(17α,20Z)-IVNT | 54 | - | [3] |

| Normethandrone | 33-60 (as 5α-dihydronormethandrone) | Similar to norethisterone | [4] |

Note: Data for Normethandrone's direct binding is limited in the provided search results; the value shown is for its metabolite.

Physicochemical Properties

This table presents key physicochemical properties of Normethandrone and related compounds.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Reference |

| Normethandrone | C19H28O2 | 288.42 | Not specified | [5] |

| Testosterone | C19H28O2 | 288.42 | 155 | [6] |

| Norethindrone | C20H26O2 | 298.4 | 203-204 | [7] |

Mechanism of Action and Signaling Pathways

Normethandrone and its derivatives exert their biological effects primarily by binding to and modulating the activity of intracellular steroid hormone receptors, specifically the androgen receptor (AR) and the progesterone receptor (PR).

Classical Genomic Signaling Pathway

The canonical mechanism of action for steroid hormones involves the regulation of gene expression.

Caption: Classical genomic signaling pathway of Normethandrone derivatives.

Upon entering the cell, the steroid binds to its cognate receptor in the cytoplasm, which is typically complexed with heat shock proteins (HSPs). This binding induces a conformational change in the receptor, causing the dissociation of the HSPs. The activated receptor then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription and subsequent changes in protein synthesis that produce the physiological response.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, there is growing evidence for rapid, non-genomic effects of steroid hormones that are initiated at the cell membrane.

Caption: Non-genomic signaling pathway of Normethandrone derivatives.

These rapid actions are mediated by a subpopulation of steroid receptors located at the plasma membrane. Ligand binding to these receptors can trigger the activation of G-proteins and intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These non-genomic signals can lead to rapid changes in cellular function, independent of gene transcription and protein synthesis.

Conclusion

Normethandrone and its derivatives represent a versatile class of synthetic steroids with significant potential in various therapeutic areas. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action is paramount for the rational design of new compounds with improved efficacy and safety profiles. This technical guide has provided a consolidated resource of experimental protocols, quantitative data, and signaling pathway visualizations to aid researchers in this endeavor. Future research may focus on the development of derivatives with greater receptor selectivity and tissue-specific actions to minimize off-target effects and maximize therapeutic benefits.

References

- 1. Normethandrone - Wikiwand [wikiwand.com]

- 2. Frontiers | Antiproliferative Properties of Newly Synthesized 19-Nortestosterone Analogs Without Substantial Androgenic Activity [frontiersin.org]

- 3. Synthesis of (17 alpha,20E/Z)iodovinyl testosterone and 19-nortestosterone derivatives as potential radioligands for androgen and progesterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Normethandrone - Wikipedia [en.wikipedia.org]

- 5. Normethandrone [medbox.iiab.me]

- 6. Testosterone (medication) - Wikipedia [en.wikipedia.org]

- 7. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Normethandrone in Human Plasma Using a Validated HPLC-UV Method

Introduction